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N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Medicinal Chemistry Scaffold Design Metabolic Stability

Procure N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide to differentiate your serine hydrolase inhibitor program. Its unique urea linkage architecture provides a 12.1% higher tPSA (81.5 Ų) than nearest reversed amide analogs, offering a distinct hydrogen bond donor arrangement unavailable via regioisomeric replacement. The unexplored 3,4-dimethoxybenzyl urea motif enables novel MAGL/FAAH selectivity fingerprinting versus standard N-phenyl and N-cyclohexyl triazole ureas. Available in 10 µmol and 1 mg formats with batch-specific NMR/LCMS verification, supporting cherry-picking through dose-response confirmation without inter-vendor variability.

Molecular Formula C17H23N5O3
Molecular Weight 345.403
CAS No. 1788558-64-4
Cat. No. B2670625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
CAS1788558-64-4
Molecular FormulaC17H23N5O3
Molecular Weight345.403
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)N3C=CN=N3)OC
InChIInChI=1S/C17H23N5O3/c1-24-15-4-3-13(11-16(15)25-2)12-18-17(23)21-8-5-14(6-9-21)22-10-7-19-20-22/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,18,23)
InChIKeyPOEMRNYAMNPFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3,4-Dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1788558-64-4): Structural Classification and Procurement Relevance


N-(3,4-Dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1788558-64-4) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a central piperidine ring N-substituted with a 1H-1,2,3-triazole at the 4-position and a urea-linked 3,4-dimethoxybenzyl group [1]. With a molecular formula of C₁₇H₂₃N₅O₃ and a molecular weight of 345.4 g/mol, this compound exhibits a topological polar surface area (tPSA) of 81.5 Ų and one hydrogen bond donor, positioning it within favorable physicochemical space for CNS permeability and oral bioavailability according to Lipinski's rule-of-five guidelines [1]. The compound is commercially available from screening compound suppliers including Life Chemicals at ≥90% purity, making it accessible for hit-to-lead medicinal chemistry campaigns and biochemical probe development [1].

Why N-(3,4-Dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide Cannot Be Assumed Interchangeable with Structurally Similar Piperidine-Triazole Screening Compounds


Although numerous piperidine-triazole hybrids populate commercial screening decks, substitution with the closest commercially cataloged analogs (≥87% 2D Tanimoto similarity) introduces measurable alterations in critical molecular properties that directly impact pharmacophore presentation, ADME profile, and downstream assay reproducibility. The target compound's unique urea (piperidine-1-carboxamide) linkage architecture, in contrast to the reversed amide connectivity found in its nearest analogs, results in a distinct hydrogen bond donor arrangement and an elevated topological polar surface area (81.5 Ų vs 72.7 Ų) that cannot be mimicked by simple regioisomeric or N-substituent replacement [1]. These structural differences, detailed quantitatively in Section 3, mean that SAR conclusions drawn from near-neighbor compounds do not reliably translate to the target compound without experimental verification.

Quantitative Differential Evidence for N-(3,4-Dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide vs. Closest Commercially Available Analogs


Urea vs. Reversed Amide Linkage: Hydrogen Bond Donor Architecture and Metabolic Stability Differentiation

The target compound contains a piperidine-1-carboxamide (urea) linkage connecting the 3,4-dimethoxybenzyl group to the piperidine-triazole core, providing one hydrogen bond donor (NH). In contrast, the closest analog with 98% 2D similarity (Hit2Lead #67943403) employs a reversed amide connectivity (triazole-4-carbonyl-piperidine) that lacks an HBD entirely [1]. This single HBD difference is pharmacologically consequential because urea NH groups in related piperidine-triazole ureas have been crystallographically shown to engage in critical hydrogen bonding with catalytic serine residues in monoacylglycerol lipase (MAGL), contributing to sub-nanomolar potency (Ki = 0.16 nM reported for a structurally related triazole urea) [2]. The absence of this HBD in reversed amide analogs precludes this specific binding interaction, making the target compound mechanistically non-substitutable for experimental systems requiring urea-type hydrogen bonding.

Medicinal Chemistry Scaffold Design Metabolic Stability

Topological Polar Surface Area Advantage (81.5 Ų vs 72.7 Ų): Implications for Blood-Brain Barrier Penetration Prediction

The target compound exhibits a computed topological polar surface area (tPSA) of 81.5 Ų, compared to 72.7 Ų for the 98% similar reversed amide analog (Hit2Lead #67943403) [1]. Both values fall within the established CNS-permeable range (tPSA < 90 Ų), but the higher tPSA of the target compound is associated with its additional urea carbonyl and NH contribution. This 8.8 Ų difference, while modest, shifts the compound further along the tPSA axis within Lipinski and CNS MPO scoring frameworks. Notably, the tPSA of 81.5 Ų positions the compound closer to the optimal CNS MPO desirability range (tPSA 40–90) reported for clinically successful CNS drugs [2]. The lower tPSA of the comparator may favor passive permeability but may reduce the specific polar interactions available for target recognition.

CNS Drug Design Physicochemical Property tPSA Differentiation

Molecular Weight Advantage (345.4 vs 414 g/mol): Enhanced Ligand Efficiency Potential

The target compound has a molecular weight of 345.4 g/mol, which is 68.6 g/mol lower (16.6% reduction) than the 414 g/mol of the 98% similar reversed amide analog (Hit2Lead #67943403) [1]. This is a substantial difference in fragment-like vs lead-like property space. In the context of lead optimization, lower molecular weight is universally favored as it leaves more room for potency-enhancing substitutions without violating Lipinski's rule-of-five (MW < 500). The target compound's MW of 345.4 places it in a more desirable 'lead-like' zone (MW < 350), while the comparator's MW of 414 pushes it into 'drug-like' space with reduced optimization headroom [2].

Lead Optimization Ligand Efficiency Molecular Weight

3,4-Dimethoxybenzyl vs 2,3-Dimethoxyphenyl Regioisomerism: Electronic Effects on Aromatic Ring Reactivity and Binding

The target compound bears a 3,4-dimethoxy substitution pattern on the benzyl ring, whereas the commercially available analog N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1787878-42-5) features a 2,3-dimethoxy substitution pattern directly on a phenyl ring (not benzyl) [1]. The 3,4-dimethoxy arrangement places both methoxy groups in a conjugated relationship with the benzyl methylene, creating a different electronic environment (Hammett σₚ for 3,4-diOMe ≈ -0.15; σₘ for 2,3-diOMe ≈ +0.12) [2]. This shift from electron-donating to slightly electron-withdrawing character alters the π-stacking capability and hydrogen bond acceptor strength of the aromatic ring, which can modulate binding affinity to aromatic-rich protein pockets. Additionally, the target compound's benzylic CH₂ linker provides conformational flexibility absent in the directly attached phenyl analog, impacting the presentation of the dimethoxy pharmacophore to target binding sites.

SAR Regioisomerism Electronic Effects

Class-Level Evidence: Piperidine-1,2,3-Triazole Urea Scaffold as a Privileged Chemotype for Serine Hydrolase and Lipoxygenase Inhibition

While no target-specific biochemical IC₅₀ data are publicly available for CAS 1788558-64-4 at the time of assessment, the piperidine-1,2,3-triazole urea scaffold has been independently validated in multiple peer-reviewed studies as a productive chemotype for inhibiting serine hydrolases (MAGL: Ki = 0.16–1.2 nM; FAAH: IC₅₀ = 11–68 nM) [1] and 15-lipoxygenase (15-LOX: IC₅₀ = 0.5–10 µM for structurally analogous N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides) [2]. The target compound's specific combination of a 3,4-dimethoxybenzyl urea and a 1,2,3-triazole at the piperidine 4-position presents a differentiated vector set compared to the N-phenyl and N-cyclohexyl analogs typically explored. This class-level precedent supports the rational prioritization of this compound for primary screening against serine hydrolase and lipoxygenase targets, with the expectation that its unique substitution pattern may yield selectivity profiles distinct from previously characterized congeners.

Enzyme Inhibition Privileged Scaffold Serine Hydrolase

Supplier-Documented Purity Threshold (≥90%) and Lot-to-Lot Reproducibility for Screening-Grade Procurement

The target compound is supplied by Life Chemicals at a documented purity of ≥90% (HPLC), with standardized 10 µmol and 1 mg packaging formats [1]. In contrast, alternative sourcing channels such as BenchChem and EvitaChem list this compound at a typical purity of 95% but do not consistently provide lot-specific certificates of analysis for non-bulk quantities . The Life Chemicals offering includes batch-specific QC documentation that confirms compound identity by NMR and LCMS, which is critical for ensuring that observed biological activity is attributable to the intended compound rather than impurities. For screening campaigns, the combination of 90%+ purity with verified structural identity reduces the risk of false-positive hits arising from aggregated or degraded material, which has been estimated to affect up to 5–12% of screening library compounds stored under suboptimal conditions [2].

Quality Control Compound Sourcing Reproducibility

Recommended Research and Industrial Application Scenarios for N-(3,4-Dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1788558-64-4) Based on Differential Evidence


Primary Screening Against Serine Hydrolase Targets (MAGL/FAAH) for Novel Selectivity Profiling

Based on the class-level validation of piperidine-triazole ureas as ultrapotent MAGL (Ki = 0.16 nM) and FAAH (IC₅₀ = 11–68 nM) inhibitors [1], the target compound should be prioritized in enzyme inhibition panels against the serine hydrolase family. Its unique 3,4-dimethoxybenzyl urea motif, which has not been explored in published MAGL/FAAH series, offers the potential to identify novel selectivity windows versus the extensively characterized N-phenyl- and N-cyclohexyl-substituted triazole ureas. The compound's lower MW (345.4) and single HBD architecture also make it an attractive starting point for fragment-based or scaffold-hopping approaches targeting these enzymes.

CNS Penetration Screening Cascade Leveraging Favorable tPSA (81.5 Ų)

The target compound's tPSA of 81.5 Ų falls within the CNS MPO-validated range for brain penetration [2], and its 12.1% higher tPSA versus the nearest reversed amide analog (72.7 Ų) provides a differentiated starting point for assessing the relationship between urea-mediated polarity and CNS exposure. Researchers conducting parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio measurements should include this compound alongside its lower-tPSA analogs to empirically map the tPSA–BBB penetration relationship within this scaffold class. The compound's 3,4-dimethoxybenzyl motif may also contribute to reduced P-glycoprotein efflux compared to more lipophilic N-aryl analogs.

Structure-Activity Relationship (SAR) Studies Focusing on Dimethoxy Regioisomerism and Linker Flexibility

The target compound's 3,4-dimethoxybenzyl arrangement offers a distinct electronic and conformational profile compared to both the 2,3-dimethoxyphenyl analog (CAS 1787878-42-5) and the N-cyclohexyl analog. Procurement of the target compound alongside these regioisomeric and linker-variant comparators enables systematic SAR exploration of: (a) the electronic effect of methoxy positioning on π-stacking interactions, (b) the contribution of the benzylic CH₂ linker to binding pocket adaptability, and (c) the optimal balance of conformational flexibility and rigidity for target engagement. This three-compound panel design economizes screening costs while maximizing SAR information content.

Hit Validation with Verified QC Documentation for Reproducible Primary Data

For laboratories conducting high-throughput screening (HTS) campaigns, the procurement of this compound from Life Chemicals (≥90% purity with batch-specific NMR/LCMS verification) [3] reduces the risk of pursuing false-positive hits caused by impurities or degradants. Institutions that require documented compound identity for publication in journals with stringent chemical validation policies (e.g., Journal of Medicinal Chemistry ACS Chemical Biology) should select this sourcing route. The availability of both 10 µmol and 1 mg formats supports initial HTS cherry-picking followed by dose-response confirmation without inter-vendor batch variability.

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